(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide” is a complex organic compound. The (Z) notation indicates that the highest priority groups on either side of the double bond are on the same side . The compound contains a benzene ring (benzenesulfinyl), a furan ring (furan-2-yl), a nitrile group (cyano), and an amide group (prop-2-enamide).
Molecular Structure Analysis
The compound contains several functional groups, including a benzenesulfinyl group, a cyano group, a furan ring, and an amide group. The presence of these groups would significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the amide group could participate in condensation reactions . The benzene and furan rings might also undergo electrophilic aromatic substitution reactions .Scientific Research Applications
- EN300-26591807 has been investigated for its tyrosinase inhibitory activity. Tyrosinase is a key enzyme involved in melanin production. Compound 8, which bears a 2,4-dihydroxy group, exhibited potent inhibitory activity against tyrosinase. It showed IC50 values of 0.0433 µM and 0.28 µM for monophenolase and diphenolase substrates, respectively. The compound follows mixed inhibition kinetics and binds to both catalytic and allosteric sites of tyrosinase. Additionally, it attenuated melanin synthesis and cellular tyrosinase activity, making it a potential antipigmentation agent .
- EN300-26591807 contains a furan ring, which makes it an intriguing building block for polymers. Specifically, 2,5-furandicarboxylic acid (FDCA) derived from furan-based materials has gained attention. FDCA is versatile and used in various polymer applications. Its unique properties make it suitable for sustainable and eco-friendly polymers .
- EN300-26591807 derivatives, such as 2-(benzimidazol-2-yl)-3-hydroxychromone (BI3HC), exhibit solvent-polarity-dependent photoinduced behaviors. Understanding these behaviors is crucial for applications in optoelectronic devices and sensors. BI3HC’s conformational changes in different solvents contribute to its intriguing properties .
Tyrosinase Inhibition and Melanogenesis
Polymer Precursor
Photoinduced Behaviors
Mechanism of Action
properties
IUPAC Name |
(Z)-N-[2-(benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c17-12-13(11-14-5-4-9-21-14)16(19)18-8-10-22(20)15-6-2-1-3-7-15/h1-7,9,11H,8,10H2,(H,18,19)/b13-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLUMGMOKCGDW-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CCNC(=O)C(=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)CCNC(=O)/C(=C\C2=CC=CO2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.